2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C24H30N4O2S. The exact structure would involve the specific arrangement of these atoms in space, and the bonds between them. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, the specific structural details for this compound are not available in the retrieved sources.Scientific Research Applications
Antitumor and Antimicrobial Agents
Antitumor Agents
Several studies have explored the role of similar pyrrolo[2,3-d]pyrimidine derivatives as potent antitumor agents. For instance, classical and nonclassical analogues of similar compounds have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors with significant antitumor properties (Gangjee et al., 2007). Another study focused on designing and synthesizing classical antifolates with pyrrolo[2,3-d]pyrimidine rings, which showed potential as dual inhibitors of DHFR and thymidylate synthase in antitumor applications (Gangjee et al., 2005).
Antimicrobial Agents
Compounds with pyrrolo[2,3-d]pyrimidine structure have also been evaluated for their antimicrobial activity. One study utilized a key intermediate similar in structure for synthesizing new heterocycles with demonstrated antimicrobial properties (Bondock et al., 2008). This indicates the potential utility of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide in similar contexts.
Catalysts and Inhibitors
Catalysis
Certain pyrrolo[2,3-d]pyrimidine derivatives have been used as catalysts in green chemistry. For example, their use in the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones via cyclocondensation, highlighting their role as catalysts in environmentally friendly chemical processes (Davoodnia et al., 2010).
Inhibitors of Enzymes and Receptors
The pyrrolo[2,3-d]pyrimidine scaffold has been utilized in the synthesis of compounds that act as inhibitors of various enzymes and receptors. This includes their role in inhibiting the histamine H4 receptor, indicating potential in treating inflammatory and pain conditions (Altenbach et al., 2008).
Anti-Hyperglycemic and Antiviral Activities
Anti-Hyperglycemic Compounds
Research into spiro derivatives of pyrrolopyrimidines, which share structural similarities, has shown promising results as anti-hyperglycemic agents (Fatahala et al., 2018).
Antiviral Properties
Studies on pyrrolo[2,3-d]pyrimidine nucleoside antibiotics and their synthetic analogues, which include similar structures, have demonstrated substantial antiviral activities against a range of viruses (Bergstrom et al., 1984).
Safety and Hazards
The safety and hazards associated with this compound are not provided in the available literature. As with any chemical compound, handling should be done with appropriate safety precautions to prevent exposure and potential harm. This compound is not intended for human or veterinary use, suggesting that it may have harmful effects if ingested or otherwise introduced into the body.
Future Directions
The future research directions for this compound could involve further studies on its antiviral activity, given that similar compounds have shown such activity . Additionally, research could be conducted to determine its physical and chemical properties, safety profile, and potential uses in other applications. As always, any future research should be conducted following appropriate ethical guidelines and safety procedures.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-2-3-13-27-22(29)21-20(18(14-24-21)16-9-5-4-6-10-16)26-23(27)30-15-19(28)25-17-11-7-8-12-17/h4-6,9-10,14,17,24H,2-3,7-8,11-13,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWJXDYWJMQBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.